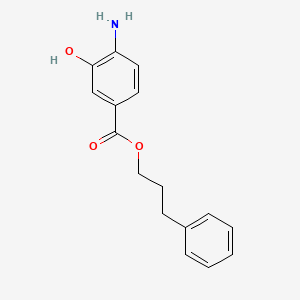![molecular formula C17H21NO3S B14207677 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid CAS No. 792155-59-0](/img/structure/B14207677.png)
3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a propane chain, which is further linked to an amino group substituted with a 1,2-diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid typically involves the following steps:
Formation of the 1,2-Diphenylethylamine Intermediate:
Attachment of the Propane Chain:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions to form sulfonate esters.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfonate esters.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, while the 1,2-diphenylethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-1-propanesulfonic acid: Lacks the 1,2-diphenylethyl moiety, making it less hydrophobic.
1,2-Diphenylethylamine: Lacks the sulfonic acid group, reducing its ionic interaction capabilities.
Uniqueness: 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid is unique due to the combination of its sulfonic acid group and 1,2-diphenylethyl moiety, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
792155-59-0 |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(1,2-diphenylethylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C17H21NO3S/c19-22(20,21)13-7-12-18-17(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2,(H,19,20,21) |
InChI Key |
YMZZHFRYPKCINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
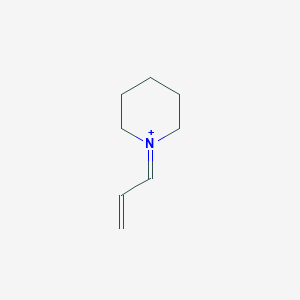
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)

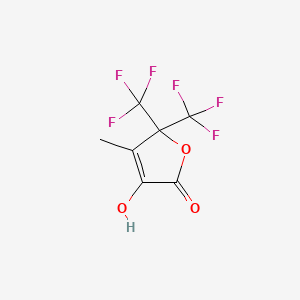
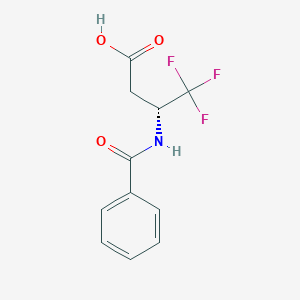
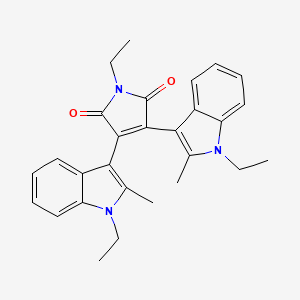
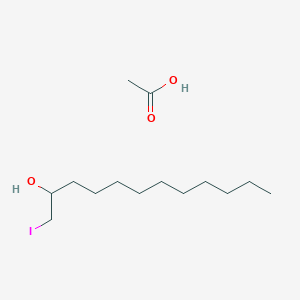
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
